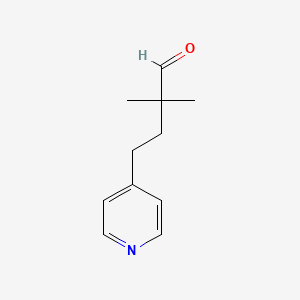

2,2-Dimethyl-4-(pyridin-4-yl)butanal

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

2,2-dimethyl-4-pyridin-4-ylbutanal |

InChI |

InChI=1S/C11H15NO/c1-11(2,9-13)6-3-10-4-7-12-8-5-10/h4-5,7-9H,3,6H2,1-2H3 |

InChI Key |

XBERQBYYQAQXBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC1=CC=NC=C1)C=O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2,2 Dimethyl 4 Pyridin 4 Yl Butanal

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of 2,2-Dimethyl-4-(pyridin-4-yl)butanal. Analysis of one-dimensional and two-dimensional NMR spectra allows for the precise assignment of proton and carbon signals and reveals the connectivity within the molecule.

Comprehensive ¹H NMR Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound presents a series of distinct signals that correspond to the different types of protons within the molecule. The aldehydic proton characteristically appears as a singlet in the downfield region of the spectrum. The protons on the pyridine (B92270) ring exhibit characteristic chemical shifts and coupling patterns. The two protons ortho to the nitrogen atom are typically observed at a lower field than the two meta protons, and they display doublet multiplicity due to coupling with their adjacent protons. The methylene (B1212753) protons adjacent to the pyridine ring and the gem-dimethyl group also show specific chemical shifts and multiplicities based on their chemical environment and neighboring protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | Data not available | s (singlet) | N/A |

| Pyridine (ortho-H) | Data not available | d (doublet) | Data not available |

| Pyridine (meta-H) | Data not available | d (doublet) | Data not available |

| Methylene (-CH₂-py) | Data not available | t (triplet) | Data not available |

| Methylene (-CH₂-C(CH₃)₂) | Data not available | t (triplet) | Data not available |

| Gem-dimethyl (-C(CH₃)₂) | Data not available | s (singlet) | N/A |

Note: Specific chemical shift and coupling constant values are not publicly available in the searched literature.

Detailed ¹³C NMR Chemical Shift and Multiplicity Characterization

The ¹³C NMR spectrum provides further insight into the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom. The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic downfield chemical shift. The carbon atoms of the pyridine ring also resonate at specific positions, with the carbons adjacent to the nitrogen atom appearing at a lower field. The quaternary carbon of the gem-dimethyl group, the methyl carbons, and the methylene carbons each have their own characteristic chemical shifts.

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (from DEPT) |

| Carbonyl (-CHO) | Data not available | CH |

| Pyridine (C-ortho) | Data not available | CH |

| Pyridine (C-meta) | Data not available | CH |

| Pyridine (C-para) | Data not available | C |

| Quaternary (-C(CH₃)₂) | Data not available | C |

| Methylene (-CH₂-py) | Data not available | CH₂ |

| Methylene (-CH₂-C(CH₃)₂) | Data not available | CH₂ |

| Gem-dimethyl (-CH₃) | Data not available | CH₃ |

Note: Specific chemical shift values and DEPT-derived multiplicities are not publicly available in the searched literature.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While specific experimental data for this compound is not available, the application of two-dimensional NMR techniques would be instrumental in confirming its structure.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships. For instance, correlations would be expected between the protons of the adjacent methylene groups, and between the ortho and meta protons of the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

Specialized NMR Methods (e.g., ³¹P NMR, ⁹⁹Tc NMR for related complexes)

There is no information available in the searched literature regarding the use of specialized NMR methods such as ³¹P NMR or ⁹⁹Tc NMR for this compound itself. These techniques are typically employed for the study of complexes containing phosphorus or technetium, and there is no indication that such complexes of the title compound have been synthesized or characterized.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Absorption Band Assignments

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule.

A strong absorption band is expected in the region of 1720-1740 cm⁻¹ due to the C=O stretching vibration of the aldehyde group. The C-H stretching vibration of the aldehyde proton typically appears as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and methylene groups would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

| Vibrational Mode | Expected Absorption Band (cm⁻¹) |

| C=O Stretch (Aldehyde) | Data not available |

| C-H Stretch (Aldehyde) | Data not available |

| C-H Stretch (Aromatic) | Data not available |

| C-H Stretch (Aliphatic) | Data not available |

| C=C, C=N Stretch (Pyridine) | Data not available |

| C-H Bend (Aliphatic) | Data not available |

Note: Specific FTIR absorption band frequencies are not publicly available in the searched literature.

Raman Spectroscopic Analysis of Molecular Vibrations

Raman spectroscopy provides significant insight into the vibrational modes of this compound, revealing characteristic frequencies for both the pyridine ring and the aliphatic aldehyde chain. The Raman spectrum is expected to be dominated by intense bands corresponding to the ring breathing modes of the pyridine moiety, a feature typical for pyridine and its derivatives. researchgate.net The C=C and C=N stretching vibrations within the pyridine ring are predicted to appear in the 1550-1650 cm⁻¹ region. researchgate.net The symmetric ring breathing mode (ν₁) is one of the most characteristic and intense bands in the Raman spectra of 4-substituted pyridines and is anticipated around 990-1010 cm⁻¹. researchgate.netresearchgate.net

Vibrations associated with the aliphatic portion of the molecule are also identifiable. The C-H stretching vibrations of the methyl and methylene groups are expected in the 2800-3000 cm⁻¹ range. The characteristic, though often weak, C=O stretch of the aldehyde group would likely be observed around 1720-1740 cm⁻¹. Other key vibrations include C-C stretching and various bending modes (scissoring, wagging, twisting) of the alkyl chain. The formation of a dative bond, as seen in pyridine-borane complexes, can cause a shift in the ring breathing mode to a higher frequency, a phenomenon that provides a basis for studying intermolecular interactions. nih.gov

Predicted Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Moiety |

| ~2960 | Asymmetric C-H Stretch (CH₃) | Dimethyl Group |

| ~2870 | Symmetric C-H Stretch (CH₃) | Dimethyl Group |

| ~1725 | C=O Stretch | Aldehyde |

| ~1610 | Pyridine Ring Stretch (ν₈ₐ) | Pyridine Ring |

| ~1560 | Pyridine Ring Stretch (ν₈ᵦ) | Pyridine Ring |

| ~1445 | CH₂ Scissoring / CH₃ Asymmetric Bend | Aliphatic Chain |

| ~1070 | C-C Stretch | Alkyl Chain |

| ~1000 | Symmetric Pyridine Ring Breathing (ν₁) | Pyridine Ring |

| ~810 | Ring Out-of-Plane Bend | 4-Substituted Pyridine |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula. For this compound, the expected molecular formula is C₁₁H₁₅NO. Using positive-mode electrospray ionization (+ESI), the compound would be detected as the protonated molecule, [M+H]⁺. The precise mass of this ion can be calculated, and its experimental measurement provides definitive evidence of the compound's identity, distinguishing it from other isobaric species.

HRMS Data for the Protonated Molecule [M+H]⁺

| Molecular Formula | Adduct | Calculated Exact Mass (m/z) |

| C₁₁H₁₅NO | [C₁₁H₁₅NO + H]⁺ | 178.1226 |

The fragmentation patterns observed in the mass spectrum of this compound under electron ionization (EI) or collision-induced dissociation (CID) provide structural information. The fragmentation is dictated by the functional groups present: the aldehyde, the quaternary carbon center, and the pyridine ring.

Key fragmentation mechanisms for aldehydes and ketones include α-cleavage and McLafferty rearrangement. jove.com

α-Cleavage: This common pathway for carbonyl compounds involves the cleavage of the bond adjacent to the carbonyl group. jove.comlibretexts.org For this compound, two primary α-cleavage events are plausible:

Loss of a hydrogen radical (H•) from the aldehyde group to form an acylium ion at [M-1]⁺. jove.com

Cleavage of the C-C bond between the carbonyl carbon and the quaternary carbon, leading to the formation of an acylium ion ([CHO]⁺, m/z 29) and a large alkyl radical, or the corresponding [M-29]⁺ fragment.

McLafferty Rearrangement: This rearrangement requires the presence of a γ-hydrogen atom that can be transferred to the carbonyl oxygen through a six-membered ring transition state, resulting in the elimination of a neutral alkene. libretexts.orgdocbrown.info In this molecule, the hydrogens on the carbon adjacent to the pyridine ring are γ-hydrogens. This rearrangement would lead to the expulsion of a neutral alkene and the formation of a characteristic radical cation. docbrown.info

Pyridine Ring Fragmentation: A dominant fragmentation pathway involves cleavage of the bond beta to the pyridine ring, leading to the formation of a stable tropylium-like pyridylmethyl cation (m/z 92) or a related fragment at m/z 93.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 177 | [M]⁺• | Molecular Ion |

| 148 | [M - CHO]⁺ | α-Cleavage: Loss of the formyl group |

| 120 | [M - C₄H₈]⁺• or [C₇H₈N]⁺• | McLafferty Rearrangement: Loss of isobutylene (B52900) |

| 93 | [C₆H₇N]⁺ | β-Cleavage to the ring, with H-rearrangement |

| 92 | [C₆H₆N]⁺ | β-Cleavage to the ring, forming pyridylmethyl cation |

| 57 | [C₄H₉]⁺ | Cleavage at the quaternary carbon, forming tert-butyl cation |

Electronic Spectroscopy

The electronic absorption characteristics of this compound are primarily governed by the pyridine chromophore. The UV-Vis spectrum is expected to display absorptions corresponding to two main types of electronic transitions: π→π* and n→π*. aip.org

The π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically high in intensity (large molar absorptivity, ε). For pyridine in a non-polar solvent, a strong π→π* transition is observed around 250-260 nm. libretexts.org The n→π* transition involves the promotion of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital. This transition is symmetry-forbidden, resulting in a significantly weaker absorption band at a longer wavelength, typically around 270-290 nm for 4-alkylpyridines. aip.orglibretexts.org The position and intensity of these bands can be influenced by solvent polarity; polar protic solvents can induce a hypsochromic (blue) shift in the n→π* band due to hydrogen bonding with the nitrogen lone pair. aip.org

Predicted UV-Vis Absorption Bands for this compound

| Transition Type | Approximate λₘₐₓ (nm) | Characteristics |

| π→π | ~255 | Strong absorption (High ε) |

| n→π | ~280 | Weak, often a shoulder (Low ε), sensitive to solvent |

Solid-State Structural Analysis

The definitive three-dimensional arrangement of atoms and molecules of this compound in the solid state would be determined using single-crystal X-ray diffraction. wikipedia.org While specific experimental data for this compound is not available in the reviewed literature, this technique would provide precise measurements of bond lengths, bond angles, and torsion angles.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

As of the latest literature surveys, a definitive single crystal X-ray diffraction analysis for this compound has not been reported. However, the structural elucidation of analogous pyridine compounds can offer valuable insights into the expected molecular geometry and crystal packing.

For instance, the crystal structure of 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol , a compound sharing a substituted butyl chain attached to a pyridine ring, has been determined. researchgate.net This compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The analysis of its structure provides a basis for understanding how the pyridine ring orients itself relative to the aliphatic chain.

Another relevant example is 2,4-diamino-5-(4-hydroxy-3-methoxyphenyl)-8,8-dimethyl-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile , which features a dimethyl-substituted ring system fused to a pyridine ring. nih.gov In its solvated crystal structure, the pyridinic ring is planar, and the angle between this plane and the attached methoxyphenyl ring is 77.86 (2)°. nih.gov This demonstrates the typical planarity of the pyridine ring within a larger, more complex structure.

A summary of the crystallographic data for a related pyridine derivative, 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, is provided below. researchgate.net

Interactive Table: Crystal Data and Structure Refinement for 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol

| Parameter | Value |

|---|---|

| Empirical formula | C₁₀H₁₁NO |

| Formula weight | 161.20 |

| Temperature | 298 K |

| Wavelength | Not specified |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 5.901(2) Åb = 13.380(4) Åc = 11.537(3) Åβ = 95.760(5)° |

| Volume | 906.3 ų |

| Z | 4 |

| R-factor (gt(F)) | 0.0488 |

Polymorphism and Pseudopolymorphism Investigations of Related Pyridine Derivatives

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. Pyridine and its derivatives are known to exhibit this phenomenon. nih.govnih.gov Different polymorphs of a compound can have distinct physical properties, including solubility, melting point, and stability.

Investigations into the high-pressure behavior of pyridine itself have revealed multiple polymorphic forms. nih.gov For example, single crystals of high-pressure phases II and III of pyridine have been grown and their structures determined by X-ray diffraction. nih.gov Phase II crystallizes in the orthorhombic space group P2₁2₁2₁, while phase III is tetragonal with the space group P4₁2₁2. nih.gov These studies highlight how external conditions like pressure can induce polymorphic transitions in the fundamental pyridine structure.

Pseudopolymorphism is a related phenomenon where different crystal structures are formed due to the inclusion of solvent molecules into the crystal lattice, forming solvates or hydrates. This is also observed in pyridine derivatives. The study of pseudopolymorphism is important as the presence of solvent molecules can significantly alter the properties of the crystalline material.

Research on 2,4-disubstituted pyridine derivatives has shown that the nature of substituents on the pyridine ring can greatly influence the compound's properties and interactions, which can, in turn, affect its propensity to form polymorphs or pseudopolymorphs. nih.gov For example, the introduction of hydrophilic groups can increase the likelihood of hydrate (B1144303) formation. nih.gov

While no specific studies on the polymorphism or pseudopolymorphism of this compound are currently available, the extensive research on related pyridine compounds strongly suggests that it would be a candidate for exhibiting such behavior under various crystallization conditions.

Chemical Reactivity and Mechanistic Pathways of 2,2 Dimethyl 4 Pyridin 4 Yl Butanal

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. However, the presence of two methyl groups on the alpha-carbon (the 2-position) introduces significant steric hindrance, which modulates the reactivity of the aldehyde in 2,2-dimethyl-4-(pyridin-4-yl)butanal compared to unhindered aldehydes.

Nucleophilic Addition Reactions (e.g., Hydride, Organometallic, Amine Additions)

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.orgfiveable.me Aldehydes are generally more reactive towards nucleophiles than ketones due to both electronic and steric factors. fiveable.mepressbooks.pubchegg.com The single hydrogen atom attached to the aldehyde carbonyl offers less steric hindrance compared to an alkyl group in a ketone. libretexts.orgpressbooks.publibretexts.org

In the case of this compound, the gem-dimethyl group at the α-position presents considerable steric bulk, which is expected to decrease the rate of nucleophilic attack compared to less substituted aldehydes. numberanalytics.com

Hydride Addition: Reduction of the aldehyde to a primary alcohol, 2,2-dimethyl-4-(pyridin-4-yl)butan-1-ol, can be achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). britannica.comyoutube.com These reagents deliver a hydride ion (H⁻) to the carbonyl carbon.

Organometallic Additions: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that can add to the aldehyde, forming a new carbon-carbon bond and, after acidic workup, a secondary alcohol. The steric hindrance from the 2,2-dimethyl groups would likely necessitate more forcing reaction conditions or the use of less bulky organometallic reagents.

Amine Additions: Primary amines can react with the aldehyde to form an imine (a compound containing a carbon-nitrogen double bond) through a nucleophilic addition-elimination mechanism. chemguide.co.uk Secondary amines can react to form enamines. The initial nucleophilic attack by the amine is followed by dehydration.

Table 1: Predicted Products of Nucleophilic Addition to this compound

| Nucleophile/Reagent | Predicted Product | Product Class |

| 1. NaBH₄, 2. H₃O⁺ | 2,2-Dimethyl-4-(pyridin-4-yl)butan-1-ol | Primary Alcohol |

| 1. CH₃MgBr, 2. H₃O⁺ | 3,3-Dimethyl-1-(pyridin-4-yl)pentan-2-ol | Secondary Alcohol |

| H₂N-CH₃ | N-(2,2-Dimethyl-4-(pyridin-4-yl)butylidene)methanamine | Imine |

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

Condensation reactions involve the reaction of an enol or enolate ion with a carbonyl compound. wikipedia.org For an aldehyde to undergo a typical base-catalyzed aldol condensation, it must possess at least one α-hydrogen to form an enolate. Since this compound lacks α-hydrogens, it cannot self-condense via the aldol reaction.

However, it can act as the electrophilic partner in a crossed aldol condensation with another aldehyde or ketone that does have α-hydrogens. In such a reaction, this compound would exclusively serve as the acceptor of the enolate.

The Knoevenagel condensation is a related reaction where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, malononitrile) in the presence of a weak base. This reaction would proceed to form a new carbon-carbon double bond.

Aromatic aldehydes that lack α-hydrogens can undergo the Cannizzaro reaction in the presence of a strong base. britannica.com This disproportionation reaction would yield both the corresponding primary alcohol (2,2-dimethyl-4-(pyridin-4-yl)butan-1-ol) and the carboxylate salt (2,2-dimethyl-4-(pyridin-4-yl)butanoate).

Oxidation and Reduction Chemistry

Oxidation: Aldehydes are readily oxidized to carboxylic acids. youtube.comlibretexts.org The presence of a hydrogen atom on the carbonyl carbon makes them susceptible to oxidation by a variety of reagents. libretexts.orglibretexts.org Common oxidizing agents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) and Benedict's or Fehling's solution (Cu²⁺ in basic solution). libretexts.orglibretexts.org Oxidation of this compound would yield 2,2-dimethyl-4-(pyridin-4-yl)butanoic acid. Steric hindrance around the aldehyde group is not expected to significantly inhibit oxidation by common reagents. numberanalytics.com

Reduction: As mentioned in the nucleophilic addition section, aldehydes can be reduced to primary alcohols. britannica.com Besides hydride reagents, catalytic hydrogenation (H₂ with a metal catalyst like Ni, Pd, or Pt) is also an effective method for this transformation. britannica.com Furthermore, complete reduction of the aldehyde group to a hydrocarbon (deoxygenation) can be achieved under more forcing conditions, such as the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc-mercury amalgam and strong acid) reductions, which would yield 4-(2,2-dimethylbutyl)pyridine. britannica.com

Table 2: Oxidation and Reduction Products of this compound

| Reaction Type | Reagent(s) | Product |

| Oxidation | KMnO₄ or Tollens' Reagent | 2,2-Dimethyl-4-(pyridin-4-yl)butanoic acid |

| Reduction to Alcohol | NaBH₄ or H₂/Pd | 2,2-Dimethyl-4-(pyridin-4-yl)butan-1-ol |

| Deoxygenation | H₂NNH₂, KOH (Wolff-Kishner) | 4-(2,2-Dimethylbutyl)pyridine |

Reactivity of the Pyridine (B92270) Ring

The pyridine ring is an electron-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom. This influences its susceptibility to both electrophilic and nucleophilic attack. The 4-alkyl substituent in this compound is an electron-donating group, which can influence the regioselectivity of these reactions.

Electrophilic and Nucleophilic Substitution Patterns

Electrophilic Aromatic Substitution (SₑAr): The pyridine ring is significantly less reactive towards electrophiles than benzene. The nitrogen atom can be protonated or coordinate to a Lewis acid under the reaction conditions, further deactivating the ring. When substitution does occur, it is directed to the 3- and 5-positions, as the intermediates from attack at the 2-, 4-, and 6-positions are significantly destabilized. The 4-alkyl group is a weak activating group and will also direct incoming electrophiles to the 3- and 5-positions.

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. quimicaorganica.orgyoutube.com For a nucleophilic substitution to occur, a good leaving group must be present at one of these positions. In the case of this compound itself, there is no leaving group on the ring. However, activation of the ring, for instance by N-oxidation, can facilitate nucleophilic attack. The direct amination of pyridines at the C4 position can be achieved through the formation of 4-pyridyl pyridinium (B92312) salt intermediates. nih.gov

N-Oxidation and Quaternization Reactions

N-Oxidation: The lone pair of electrons on the nitrogen atom of the pyridine ring is readily available for reaction with electrophiles. A common reaction is N-oxidation, which is typically carried out using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). thieme-connect.de This reaction forms the corresponding pyridine N-oxide, this compound N-oxide. N-oxidation increases the electron density at the 2- and 4-positions of the ring, making them more susceptible to both electrophilic and nucleophilic attack. nih.gov

Quaternization: The nitrogen atom can also be alkylated by reaction with an alkyl halide, a process known as quaternization, to form a pyridinium salt. google.comosti.govmdpi.com For example, reaction with methyl iodide would yield 4-(2,2-dimethyl-4-oxobutyl)-1-methylpyridin-1-ium iodide. This quaternization further deactivates the ring towards electrophilic attack but significantly activates the 2- and 4-positions for nucleophilic attack. google.comgoogle.com

Table 3: Reactions at the Pyridine Nitrogen of this compound

| Reaction Type | Reagent | Product |

| N-Oxidation | m-CPBA | 2,2-Dimethyl-4-(1-oxido-pyridin-1-ium-4-yl)butanal |

| Quaternization | CH₃I | 4-(2,2-Dimethyl-4-oxobutyl)-1-methylpyridin-1-ium iodide |

Despite a comprehensive search for scientific literature, detailed research findings on the specific chemical reactivity and mechanistic pathways of this compound, as outlined in the user's request, are not available in the public domain.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail based on the currently accessible information. The specific data tables and detailed research findings requested for each subsection of the outline could not be located for this compound.

Computational Chemistry and Theoretical Investigations of 2,2 Dimethyl 4 Pyridin 4 Yl Butanal

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and electronic landscape of molecules. These computational tools provide insights that are often complementary to experimental data and can predict molecular properties before a compound is synthesized.

Geometry Optimization using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. bohrium.combas.bgnih.govresearchgate.net It is a workhorse of modern computational chemistry for its balance of accuracy and computational cost. A key application of DFT is geometry optimization, where the algorithm seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure.

For a molecule like 2,2-Dimethyl-4-(pyridin-4-yl)butanal, a DFT geometry optimization, likely using a functional like B3LYP with a basis set such as 6-31G(d) or higher, would be performed. researchgate.net This calculation would yield the equilibrium bond lengths, bond angles, and dihedral angles of the molecule. This information is crucial for understanding its conformational preferences, such as the orientation of the pyridine (B92270) ring relative to the alkyl chain and the spatial arrangement of the dimethyl and aldehyde groups. Studies on other pyridine derivatives have successfully used DFT to establish their geometries. bohrium.comnih.gov

No specific geometry optimization data for this compound is available in the reviewed literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and electronic transitions of a molecule. A smaller HOMO-LUMO gap generally implies a more reactive molecule.

For this compound, the HOMO is expected to be localized on the electron-rich pyridine ring, which can act as an electron donor. The LUMO would likely be distributed over the pyridine ring and the carbonyl group of the aldehyde, which are electron-accepting regions. The analysis of the HOMO-LUMO distribution would help in predicting the sites of electrophilic and nucleophilic attack.

Specific HOMO-LUMO energy values and orbital distribution maps for this compound have not been reported in the literature.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks, as well as understanding intermolecular interactions. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

In an MEP map of this compound, the most negative potential would be anticipated around the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group, due to the high electronegativity of these atoms. These sites would be the primary locations for interactions with electrophiles or for hydrogen bonding. The hydrogen atoms of the molecule would exhibit positive electrostatic potential. The analysis of MEP maps has been effectively used to understand the reactivity of various pyridine derivatives. nih.gov

A specific MEP surface map for this compound is not available in the surveyed literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified using second-order perturbation theory. These interactions, often referred to as hyperconjugation, are crucial for understanding the stability of different molecular conformations and the nature of chemical bonds.

For this compound, NBO analysis would reveal the nature of the C-C, C-H, C=O, and C-N bonds, as well as the lone pairs on the nitrogen and oxygen atoms. It would also quantify the delocalization of electron density from the pyridine ring to the side chain and vice-versa, providing a deeper understanding of the electronic communication between these two parts of the molecule.

No specific NBO analysis has been published for this compound.

Prediction and Simulation of Spectroscopic Properties

Computational methods are also extensively used to predict and simulate various types of spectra, which can aid in the interpretation of experimental data and the structural elucidation of new compounds.

Theoretical ¹H and ¹³C NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. plos.org The calculations are typically performed by optimizing the geometry of the molecule and then using a method like the Gauge-Including Atomic Orbital (GIAO) approach to calculate the magnetic shielding tensors. The calculated shielding values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

A theoretical prediction of the ¹H and ¹³C NMR spectra of this compound would provide valuable information for its structural confirmation. The predicted chemical shifts for the protons and carbons of the pyridine ring, the alkyl chain, the dimethyl groups, and the aldehyde group would be compared with experimental data if available. Discrepancies between the calculated and experimental spectra can often reveal subtle conformational or electronic effects. Such computational NMR studies have been widely applied to various pyridine derivatives. researchgate.netacs.orgrsc.orgmdpi.com

Specific theoretically predicted ¹H and ¹³C NMR chemical shift data for this compound are not available in the current body of scientific literature.

Computational Vibrational Spectra (IR, Raman)

Computational vibrational spectroscopy is a powerful tool for predicting the infrared (IR) and Raman spectra of a molecule. These predictions are invaluable for interpreting experimental spectra and assigning specific vibrational modes to observed absorption or scattering peaks. For this compound, these calculations would typically be performed using Density Functional Theory (DFT), often with a functional like B3LYP and a basis set such as 6-31G(d,p) or higher, which has been shown to provide a good balance between accuracy and computational cost for organic molecules. nih.gov

The process involves first optimizing the molecule's geometry to find its lowest energy structure. Following this, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic displacements. These calculations yield the harmonic vibrational frequencies, IR intensities, and Raman activities.

The resulting data would allow for the assignment of key vibrational modes. For this compound, these would include:

C=O Stretch: A strong, characteristic peak for the aldehyde group, typically expected in the 1720-1740 cm⁻¹ region.

Pyridine Ring Vibrations: A series of characteristic peaks for C=C and C=N stretching within the aromatic ring, usually found in the 1400-1600 cm⁻¹ range.

C-H Vibrations: Aromatic C-H stretching from the pyridine ring (above 3000 cm⁻¹) and aliphatic C-H stretching from the butyl chain and methyl groups (typically 2850-3000 cm⁻¹).

Aldehyde C-H Stretch: A distinct, often weaker, pair of bands around 2720 cm⁻¹ and 2820 cm⁻¹.

Gem-Dimethyl Group Vibrations: Characteristic bending modes (around 1375 cm⁻¹) and rocking/wagging modes.

A hypothetical data table summarizing these expected vibrational modes is presented below.

Table 1: Predicted Key Vibrational Modes for this compound This table is illustrative and based on typical frequency ranges for the specified functional groups.

| Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Strong |

| Aldehyde C-H Stretch | 2720, 2820 | Weak-Medium | Medium |

| Carbonyl (C=O) Stretch | 1720 - 1740 | Very Strong | Medium |

| Pyridine Ring (C=N, C=C) Stretch | 1400 - 1600 | Medium-Strong | Medium-Strong |

| CH₂/CH₃ Bending | 1370 - 1470 | Medium | Medium |

Electronic Absorption Spectra Simulations (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.com For a molecule like this compound, this analysis would reveal its UV-Visible absorption profile.

The calculations provide information on the transition energies (often expressed in nm), oscillator strengths (which relate to the intensity of the absorption), and the nature of the transitions (e.g., n→π, π→π). Key transitions expected for this molecule would involve the pyridine ring and the aldehyde carbonyl group.

π→π* Transitions: These high-intensity transitions are associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the pyridine ring. They are expected to occur at shorter wavelengths (higher energy).

n→π* Transitions: These lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen lone pair in the pyridine ring or the oxygen lone pair in the carbonyl group) to a π* antibonding orbital. These typically occur at longer wavelengths (lower energy) compared to π→π* transitions. The interaction between the pyridine nitrogen and the carbonyl group could influence the position and intensity of these transitions. researchgate.net

A simulated spectrum would help in understanding the molecule's color (or lack thereof) and its photophysical properties.

Table 2: Hypothetical TD-DFT Results for this compound This table illustrates the type of data generated from a TD-DFT calculation.

| Calculated Transition (λ) | Oscillator Strength (f) | Major Contribution | Transition Type |

| ~200-220 nm | High | HOMO → LUMO+n | π → π |

| ~250-270 nm | Medium | HOMO-1 → LUMO | π → π |

| ~290-320 nm | Low | HOMO (n) → LUMO | n → π* |

Conformational Dynamics and Potential Energy Surfaces (PES)

A Potential Energy Surface (PES) scan would be performed by systematically rotating the dihedral angles along the C-C single bonds of the alkyl chain and calculating the relative energy of each resulting geometry. This allows for the identification of energy minima (stable conformers) and the energy barriers between them. acs.org For this molecule, key rotations would be around the C2-C3 and C3-C4 bonds of the butanal chain.

The analysis would likely reveal a few low-energy conformers, with the extended (anti) conformations generally being more stable than the folded (gauche) ones to minimize steric hindrance. acs.org The interaction between the aldehyde group's lone pair electrons and the pyridine ring's π-system could also influence conformational preference. NMR studies on the related pyridine-4-aldehyde have shown that the rotation of the aldehyde substituent is a significant factor in its dynamics. rsc.org

Analysis of Non-Covalent Interactions (NCI) and Hydrogen Bonding

Non-covalent interactions (NCIs) are dominant forces in molecular recognition and self-assembly. nih.gov For a single molecule of this compound, intramolecular NCIs can stabilize certain conformations. In a condensed phase or in the presence of other molecules, intermolecular NCIs would govern its behavior.

Computational methods like NCI plots, which are based on the electron density and its derivatives, can visualize these interactions. For this molecule, key intramolecular interactions could include:

Hydrogen Bonding: Weak C-H···O or C-H···N hydrogen bonds could exist between the alkyl chain hydrogens and the lone pairs on the aldehyde oxygen or pyridine nitrogen, respectively, in folded conformations.

Steric Repulsion: Visualizing regions of steric clash, for example, between the bulky gem-dimethyl group and the pyridine ring in certain conformations, is also possible. nih.gov

In a dimeric or aggregated state, intermolecular hydrogen bonds of the C-H···O or C-H···N type would be expected, as well as π-stacking interactions between the pyridine rings of adjacent molecules. Studies on related pyridine-ketone complexes have shown that weak n→π* interactions between the pyridine nitrogen and the carbonyl carbon are significant stabilizing forces. researchgate.net

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Molecules

The bifunctional nature of 2,2-Dimethyl-4-(pyridin-4-yl)butanal, possessing both an aldehyde and a pyridine (B92270) ring, positions it as a versatile precursor in organic synthesis. The aldehyde group offers a reactive site for a multitude of transformations, while the pyridine unit can be involved in various coupling and functionalization reactions.

The aldehyde functionality of this compound is a key handle for the construction of diverse heterocyclic systems. Through condensation reactions with various dinucleophiles, it can serve as a foundational element in the synthesis of more complex, fused, or polycyclic heterocyclic scaffolds. For instance, reactions with hydrazines, hydroxylamines, or amidines can yield pyrazolines, isoxazolines, and dihydropyrimidines, respectively. The gem-dimethyl group adjacent to the aldehyde influences the stereochemical outcome of these cyclization reactions, potentially leading to specific diastereomers.

The synthesis of pyrrolo[3,4-b]pyridin-5-ones, a class of compounds with notable interest in medicinal chemistry, often involves cascade reactions that can be initiated from aldehyde precursors. nih.gov The strategic placement of the pyridine ring in this compound offers a pathway to novel analogs of such important heterocyclic systems. Furthermore, the pyridine nitrogen can be quaternized or oxidized to an N-oxide, which can then direct further functionalization of the pyridine ring, expanding the range of accessible heterocyclic structures. organic-chemistry.org

| Reaction Type | Reactant | Potential Heterocyclic Product |

| Condensation | Hydrazine | Pyrazoline derivative |

| Condensation | Hydroxylamine | Isoxazoline derivative |

| Cyclocondensation | β-Diketone | Dihydropyridine derivative |

| Multi-component | Amine, Isocyanide | Complex piperidine (B6355638) derivative |

This table represents potential synthetic transformations based on the known reactivity of aldehydes.

Beyond the synthesis of heterocycles, this compound is a valuable building block for constructing multifunctional organic compounds. The aldehyde can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted to an alkene via Wittig-type reactions. These transformations allow for the introduction of new functional groups, each with its own synthetic utility.

The pyridine ring itself can participate in cross-coupling reactions, such as Suzuki or Negishi couplings, to introduce aryl or other organic substituents at various positions. researchgate.net This modular approach enables the systematic construction of complex molecules with tailored electronic and steric properties. The gem-dimethyl group plays a crucial role in these syntheses by providing steric bulk, which can influence the conformational preferences and ultimately the biological or material properties of the final compound. acs.orgacs.org

Contributions to Coordination Chemistry and Ligand Design

The presence of the pyridine ring makes this compound and its derivatives attractive candidates for ligand design in coordination chemistry. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can coordinate to a wide range of metal ions. wikipedia.orgresearchgate.net

Pyridine and its derivatives are fundamental ligands in coordination chemistry, forming stable complexes with most transition metals. wikipedia.orgjscimedcentral.com The aldehyde group of this compound can be chemically modified to create multidentate ligands. For example, condensation with a primary amine containing another donor group can lead to the formation of a Schiff base ligand, capable of binding to a metal center through both the pyridine nitrogen and the imine nitrogen.

The steric hindrance provided by the gem-dimethyl group near the pyridyl coordinating atom is a significant feature. researchgate.net This steric bulk can influence the coordination geometry around the metal center, potentially leading to the formation of complexes with unusual coordination numbers or geometries. nih.gov Such sterically demanding ligands can also be used to stabilize reactive metal centers or to control the catalytic activity of a metal complex.

| Ligand Type | Synthesis from this compound | Potential Coordination Mode |

| Monodentate | Direct use of the compound | N-coordination from pyridine |

| Bidentate (N,N') | Condensation with 2-amino-pyridine | N(pyridine), N(imine) chelation |

| Bidentate (N,O) | Reduction to alcohol, then etherification | N(pyridine), O(ether) chelation |

| Tridentate | Multi-step synthesis involving Schiff base formation | N(pyridine), N(imine), X (other donor) |

This table illustrates the potential for developing various types of ligands from the title compound.

The stability and properties of metal complexes are intrinsically linked to the nature of the ligand-metal interactions. With ligands derived from this compound, the electronic properties of the pyridine ring and the steric environment around the nitrogen donor atom are key factors. The basicity of the pyridine nitrogen, which is influenced by the alkyl substituent, affects the strength of the metal-ligand bond. acs.org

The gem-dimethyl group can have a profound effect on the kinetics and thermodynamics of complex formation. This "gem-dimethyl effect" can favor the formation of cyclic structures, such as chelate rings in multidentate ligands, thereby enhancing the stability of the resulting metal complexes. acs.orgacs.org Spectroscopic techniques such as NMR and X-ray crystallography are essential tools for elucidating the precise nature of these interactions and the resulting molecular structures. researchgate.net

Potential in Material Science Applications

The unique structural characteristics of this compound suggest its potential utility in the development of advanced materials. Pyridine-containing polymers and metal-organic frameworks (MOFs) are areas of active research with applications in gas storage, catalysis, and electronics.

The incorporation of sterically hindered pyridine units, such as those that could be derived from this compound, into polymer backbones can influence the material's morphology and properties. For example, such steric hindrance has been shown to be beneficial in the fabrication of proton exchange membranes for fuel cells. acs.org The aldehyde functionality provides a route to polymerize or graft the molecule onto surfaces or into polymer matrices.

In the realm of MOFs, ligands containing pyridine moieties are widely used as linkers to construct porous crystalline materials. The steric bulk of the gem-dimethyl group could be exploited to control the pore size and shape of the resulting MOFs, which is critical for applications in selective gas adsorption and separation. Furthermore, the pyridine rings within such materials can play a fundamental role in their electronic properties, making them suitable for applications in organic light-emitting devices (OLEDs). rsc.org

Development of Materials with Tailored Electronic or Optical Properties

No studies were found that utilize This compound for the creation of materials with specific electronic or optical characteristics. Research in this area typically focuses on pyridine-containing molecules with more extended π-conjugated systems, which are crucial for achieving desired electronic and photophysical properties. The structural features of This compound may not be optimal for these applications, or its potential has not yet been explored and published.

Precursors for Polymeric or Supramolecular Architectures

There is no available literature that describes the use of This compound as a monomer or building block for the synthesis of polymers or the construction of supramolecular assemblies. The aldehyde functional group and the pyridine ring are, in principle, suitable for various polymerization and self-assembly strategies. However, no specific instances of their use in this context for this molecule have been documented in the searched scientific literature.

In Vitro Biological Mechanisms and Molecular Interactions of 2,2 Dimethyl 4 Pyridin 4 Yl Butanal Analogues

Enzyme Modulation and Inhibition Studies (In Vitro)

The pyridine (B92270) moiety is a common scaffold in compounds designed to interact with and modulate the activity of various enzymes. In vitro studies on analogues of 2,2-Dimethyl-4-(pyridin-4-yl)butanal have revealed a range of inhibitory and modulatory effects on several key enzyme families.

Kinase Activity Modulation

Pyridine-based compounds have been extensively investigated as kinase inhibitors, a class of drugs that can block the action of kinases, enzymes that are critical in cell signaling and metabolism. Analogues of this compound have shown inhibitory activity against several types of kinases.

Novel pyridine-based compounds have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell cycle progression and apoptosis. researchgate.netnih.gov For instance, certain pyridine-quinoline hybrids and other pyridine derivatives have demonstrated significant PIM-1 inhibitory activity, with IC50 values in the nanomolar range. researchgate.netmdpi.com One such compound, a coupled amide derivative of a cyanopyridine precursor, exhibited an IC50 value of 14.3 nM against PIM-1 kinase. researchgate.netnih.gov

Cyclin-dependent kinases (CDKs), which regulate the cell cycle, are another major target for pyridine-containing analogues. A number of pyrazolopyridine, furopyridine, and pyridine derivatives have shown potent inhibitory effects against CDK2/cyclin A2 protein kinase, with some compounds exhibiting greater potency than the reference inhibitor roscovitine. nih.gov One particular analogue demonstrated an IC50 of 0.24 μM against CDK2. nih.gov Furthermore, a pyridine nortopsentin analogue has been shown to downregulate the enzymatic activity of CDK6. nih.gov

Additionally, 2-aminopyridopyrimidinone-based analogues have been developed as selective inhibitors of c-Jun N-terminal kinase (JNK), with one inhibitor showing an IC50 of 15 nM for JNK3. researchgate.net Other research has identified novel pyridin-2-yl urea (B33335) inhibitors targeting Apoptosis signal-regulating kinase 1 (ASK1), with a lead compound displaying an IC50 of 1.55 nM. researchgate.net

Table 1: In Vitro Kinase Inhibition by Pyridine Analogues

| Compound Class | Target Kinase | IC50/Ki Value | Reference |

|---|---|---|---|

| Pyridine-based coupled amide | PIM-1 | 14.3 nM | researchgate.netnih.gov |

| Cyanopyridine derivative | PIM-1 | 0.13 µM | zu.edu.ua |

| Pyrazolopyridine derivative | CDK2 | 0.24 µM | nih.gov |

| Pyridine nortopsentin analog | CDK6/D3 | 0.098 µM | nih.gov |

| 2-Aminopyridopyrimidinone | JNK3 | 15 nM | researchgate.net |

| Pyridin-2-yl urea | ASK1 | 1.55 nM | researchgate.net |

Other Enzyme Inhibition Mechanisms (e.g., modulation of enzyme activity for pyridine compounds)

Beyond kinases, pyridine-containing analogues have been shown to inhibit a variety of other enzymes in vitro. Pyridine carboxylic acid derivatives, for example, have demonstrated inhibitory activity against a wide array of enzymes including urease, synthase, and tyrosinase. mdpi.com

Cholinesterases, which include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are another enzyme family targeted by pyridine derivatives. New pyrimidine (B1678525) and pyridine derivatives have been developed as multitarget cholinesterase inhibitors. acs.org For some of these compounds, the pyridine derivatives were found to be more potent inhibitors of equine BChE (eqBChE) than their pyrimidine counterparts. acs.org Inhibition constants (Ki) in the nanomolar range have been reported for some of these derivatives against AChE. acs.org For instance, certain pyridine amide derivatives have shown competitive inhibition of eqBChE with Ki values in the micromolar range.

Fatty acid synthase (FASN) is another enzyme that has been identified as a target for pyridine derivatives. Overexpression of FASN is a known survival strategy for cancer cells. An in silico-guided in vitro study identified a pyridine derivative, SFA 22637550, which exhibited significant FASN inhibitory activity and showed an antiproliferative effect in human cancer cells with an IC50 of 28 µM in HepG2 hepatocellular carcinoma cells.

Table 2: In Vitro Inhibition of Other Enzymes by Pyridine Analogues

| Compound Class | Target Enzyme | IC50/Ki Value | Reference |

|---|---|---|---|

| Pyridine amide derivative | eqBChE | Ki = 0.621 µM | |

| Pyridine derivative | EeAChE | Ki = 0.312 µM | acs.org |

| Pyridine derivative (SFA 22637550) | Fatty Acid Synthase (FASN) | IC50 = 28 µM | |

| Pyridine phenylcarbamate | hAChE | IC50 = 0.153 µM | |

| Pyridine phenylcarbamate | hBChE | IC50 = 0.828 µM |

Receptor Binding and Ligand Affinity Investigations (In Vitro)

Analogues of this compound, particularly those with a pyranopyridine scaffold, have been investigated for their ability to bind to specific protein receptors.

Interaction with Specific Protein Receptors (e.g., mGluR2, as seen for a related pyranopyridine)

Metabotropic glutamate (B1630785) receptor 2 (mGluR2) is a G-protein coupled receptor that has been identified as a therapeutic target for several neuropsychiatric disorders. A pyranopyridine analogue, specifically a 3,4-dihydro-2H-pyrano[2,3-b]pyridine derivative, has been characterized as a potent negative allosteric modulator (NAM) of mGluR2. This compound was found to have an IC50 value of 6 nM in an assay measuring the inhibition of glutamate-induced calcium mobilization in cells expressing human mGluR2. Further studies on related mGluR2 NAMs have shown high affinity for the allosteric binding site, with Ki values as low as 1.9 nM.

In contrast, other pyridine-containing structures, such as 1,5-disubstituted pyridones, have been identified as positive allosteric modulators (PAMs) of the mGluR2 receptor. These findings highlight the diverse modulatory potential of pyridine-based scaffolds on the mGluR2 receptor, capable of acting as both negative and positive allosteric modulators depending on their specific chemical structure.

Table 3: In Vitro Receptor Binding of Pyridine Analogues to mGluR2

| Compound Class | Modulatory Effect | IC50/Ki Value | Reference |

|---|---|---|---|

| 3,4-dihydro-2H-pyrano[2,3-b]pyridine | Negative Allosteric Modulator (NAM) | IC50 = 6 nM | |

| mGluR2 NAM (RO5488608) | Negative Allosteric Modulator (NAM) | Ki = 1.9 nM | |

| mGluR2 NAM (RO4988546) | Negative Allosteric Modulator (NAM) | Ki = 2.3 nM | |

| mGluR2 PAM (AZD8529) | Positive Allosteric Modulator (PAM) | - |

Interaction with Nucleic Acids and Cellular Components (In Vitro)

The ability of small molecules to interact with nucleic acids like DNA and RNA is a significant area of research, with implications for the development of new therapeutic agents. Pyridine-based compounds have been shown to bind to DNA through various mechanisms.

DNA/RNA Binding and Conformational Effects

In vitro studies have demonstrated that various pyridine derivatives can bind to DNA. For example, a series of 4,6-dihydrazone pyrimidine derivatives containing a pyridine moiety were found to bind to calf thymus DNA (CT-DNA) via groove binding and partial intercalation. zu.edu.ua The binding constants (Kb) for these compounds were in the order of 10^6 M-1, indicating a strong binding affinity. zu.edu.ua Similarly, novel zinc(II) complexes with pyridine-dicarboxylic acid ligands have been shown to interact with fish sperm DNA through an intercalative mode, with intrinsic binding constants (K) in the range of 10^5 M-1. nih.gov

While specific studies on the interaction of this compound analogues with RNA are less common, the general principles of small molecule-RNA recognition involve stacking and hydrogen bonding interactions. Given the aromatic nature of the pyridine ring, it is plausible that such analogues could engage in these types of interactions with RNA structures.

Table 4: In Vitro DNA Binding Constants of Pyridine Analogues

| Compound Class | DNA Source | Binding Constant (Kb/Kapp) | Binding Mode | Reference |

|---|---|---|---|---|

| 4,6-Dihydrazone pyrimidine derivative | CT-DNA | 4.59 × 10^6 M-1 | Groove binding/Partial intercalation | zu.edu.ua |

| Zn(II) pyridine-dicarboxylic acid complex | FS-DNA | 1.05 x 10^5 M-1 | Intercalation | nih.gov |

| Cadmium(II) pyridine-carboxamide complex | CT-DNA | 1.11 × 10^5 M-1 | Intercalation/Groove binding | researchgate.net |

| Pyridine-benzimidazole based Cu complex | CT-DNA | Kapp = 2.70 × 10^6 M-1 | Intercalation | nih.gov |

| Thiazolo[5,4-b]pyridine derivative | CT-DNA | 7.24 x 10^5 M-1 | Intercalation | acs.org |

Mechanistic Studies of Cellular Pathway Perturbation (e.g., antioxidant activity, apoptosis)

The pyridine scaffold is a prevalent feature in many biologically active molecules and approved drugs, recognized for its involvement in a wide array of biological activities, including antiproliferative and antioxidant effects. nih.gov The specific cellular and molecular mechanisms are often dictated by the nature and position of substituents on the pyridine ring.

Antioxidant Activity of Pyridine Analogues

A number of pyridine derivatives have been synthesized and evaluated for their ability to scavenge free radicals, a key component of antioxidant activity. For instance, a series of novel fused pyridine analogues, including pyrano[3,2-c]pyridines, pyrazolo[4,3-c]pyridines, and pyrido[4,3-d]pyrimidines, were assessed for their in vitro antioxidant capacity. nih.gov Several of these compounds demonstrated significant oxygen free-radical scavenger activity, with percentage inhibitions reaching up to 99.8%, comparable to the well-known antioxidant curcumin. nih.gov The antioxidant potential of these compounds was evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. wjpsonline.compensoft.net

In other studies, new quaternary pyridine salts and bases featuring an iminomethyl-fragment with hydroxyl groups were synthesized and tested for their antioxidant activity against the stable DPPH radical. wjpsonline.com Similarly, various pyridine, quinoxaline, and s-triazine derivatives were screened, with some compounds exhibiting good antioxidant activity with IC50 values in the range of 14.80–27.22 μM. nih.gov The general mechanism of antioxidant action for many of these compounds involves the donation of a hydrogen atom to neutralize free radicals. pensoft.net

Table 1: Antioxidant Activity of Selected Pyridine Analogues (Note: This table is a representation of data found for various pyridine derivatives, not specifically this compound analogues)

| Compound Type | Assay | Activity | Reference |

| Fused Pyridine Analogues | Oxygen Free-Radical Scavenging | Up to 99.8% inhibition | nih.gov |

| Quaternary Pyridine Salts | DPPH Radical Scavenging | Active | wjpsonline.com |

| Pyridine, Quinoxaline, and Triazine Derivatives | DPPH Radical Scavenging | IC50: 14.80–27.22 μM | nih.gov |

This table is interactive. Click on the headers to sort the data.

Apoptosis Induction by Pyridine Analogues

The induction of apoptosis, or programmed cell death, is a critical mechanism for many anticancer agents. Several pyridine-containing compounds have been shown to trigger this cellular process. For example, novel quinoline-pyridine hybrids were designed as PIM-1/2 kinase inhibitors and demonstrated potent in vitro anticancer activity against various cancer cell lines. nih.gov Specific compounds from this series significantly induced apoptosis, with a percentage of over 66%, and also activated caspases 3/7 in HepG-2 cells, key executioners of apoptosis. nih.gov

Kinetic studies revealed that these compounds could act as competitive or non-competitive inhibitors of the PIM-1 kinase enzyme. nih.gov The antiproliferative activity of pyridine derivatives has been linked to the presence and positions of certain functional groups, such as -OMe, -OH, -C=O, and NH2, which appear to enhance their effects. nih.gov

In a different study, a number of pyrrolo[2,3-c]pyridines, pyrrolo[3,2-d]pyrimidines, and pyrazolo[4,3-d]pyrimidines were synthesized as antiproliferative agents. The most potent of these analogues exhibited IC50 values in the nanomolar to low micromolar range against prostatic and colon cancer cell lines, while remaining non-toxic to normal human fibroblasts. nih.gov Flow cytometric analysis showed that a promising derivative caused a significant accumulation of cancer cells in the G2/M phase of the cell cycle and induced apoptosis. nih.gov

Table 2: Apoptotic Activity of Selected Pyridine Analogues (Note: This table is a representation of data found for various pyridine derivatives, not specifically this compound analogues)

| Compound Type | Target Cell Line | Mechanism | Reference |

| Quinoline-Pyridine Hybrids | HepG-2, NFS-60, PC-3, Caco-2 | PIM-1/2 kinase inhibition, Caspase 3/7 activation | nih.gov |

| Pyrrolopyridines, Pyrrolopyrimidines, Pyrazolopyrimidines | PC-3 | G2/M cell cycle arrest, Apoptosis induction | nih.gov |

This table is interactive. Click on the headers to sort the data.

Future Research Directions and Emerging Opportunities for 2,2 Dimethyl 4 Pyridin 4 Yl Butanal

Development of Green Chemistry Approaches for Synthesis

The synthesis of pyridine (B92270) derivatives has traditionally relied on methods that are often energy-intensive and utilize hazardous reagents. The principles of green chemistry offer a framework for developing more sustainable synthetic routes to compounds like 2,2-Dimethyl-4-(pyridin-4-yl)butanal. Future research could focus on several key areas:

One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step, minimizing waste and simplifying purification. researchgate.net The development of a one-pot synthesis for this compound from simple, readily available precursors would be a significant advancement. Research into novel MCRs for constructing polysubstituted pyridines is an active field. nih.govacs.org

Use of Green Solvents and Catalysts: The replacement of volatile organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents is a key aspect of sustainable chemistry. researchgate.net Furthermore, the use of biodegradable and reusable catalysts, such as those derived from natural sources or supported on magnetic nanoparticles, could significantly reduce the environmental impact of the synthesis. rsc.org For instance, studies have shown the utility of lemon juice as a natural acid catalyst in organic synthesis.

Energy-Efficient Synthesis: Microwave-assisted and ultrasound-irradiated syntheses have emerged as energy-efficient alternatives to conventional heating methods. researchgate.net These techniques can often lead to shorter reaction times and higher yields. Exploring these technologies for the synthesis of this compound could lead to more economical and environmentally friendly production methods.

| Green Chemistry Approach | Potential Advantage for Synthesizing this compound |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, simplified purification |

| Green Solvents (e.g., water, ionic liquids) | Reduced environmental impact, improved safety |

| Biodegradable/Reusable Catalysts | Lower cost, reduced waste, easier separation |

| Microwave/Ultrasound Irradiation | Shorter reaction times, higher yields, energy efficiency |

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond greening existing synthetic routes, the exploration of entirely new reaction pathways and catalytic systems could unlock novel methods for preparing this compound and its derivatives.

Photocatalysis: Visible-light photocatalysis has become a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. eurekalert.orgchemeurope.com A sustainable photocatalytic method to introduce the pyridine motif and other functional groups into alkenes has been reported, which could be adapted for the synthesis of precursors to this compound. eurekalert.orgchemeurope.com

Nanocatalysis: Nanoparticle-based catalysts offer high surface area and unique catalytic properties. The use of magnetic nanocatalysts, for example, allows for easy separation and recycling of the catalyst. researchgate.netrsc.org Research into the application of various nanocatalysts for the synthesis of substituted pyridines is a promising area. researchgate.net

C-H Functionalization: The direct functionalization of C-H bonds is a highly atom-economical approach to building molecular complexity. rsc.org Developing methods for the direct C-H functionalization of simpler pyridine precursors to introduce the butanal side chain would be a highly efficient synthetic strategy. rsc.org

Integration with Artificial Intelligence and Machine Learning in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govnih.gov These computational tools can be leveraged to design novel derivatives of this compound with desired properties.

Predictive Modeling: AI/ML algorithms can be trained on large datasets of chemical structures and their biological activities to predict the properties of new molecules. nih.gov This can be used to design derivatives of this compound with enhanced biological efficacy or improved pharmacokinetic profiles.

De Novo Design: Generative AI models can design entirely new molecules with specific desired characteristics. rsc.org This could be used to explore the chemical space around this compound and identify novel compounds with potential therapeutic applications.

Reaction Prediction: Machine learning models are being developed to predict the outcomes of chemical reactions, which can aid in the design of efficient synthetic routes. rsc.org

| AI/ML Application | Potential Impact on this compound Research |

| Predictive Modeling | Design of derivatives with improved biological activity and properties. |

| De Novo Design | Discovery of novel, related compounds with therapeutic potential. |

| Reaction Prediction | Optimization of synthetic pathways for efficiency and yield. |

Deeper Mechanistic Elucidation of Reactivity and Selectivity

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing methods and developing new ones.

Computational Studies: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and transition states, providing insights into the factors that control reactivity and selectivity.

Kinetic Studies: Experimental kinetic studies can help to elucidate reaction mechanisms and identify rate-determining steps. For instance, the acid-catalyzed halogenation of ketones is known to proceed through the rate-determining formation of an enol. libretexts.org

Intermediate Characterization: The isolation and characterization of reaction intermediates can provide direct evidence for a proposed mechanism. Spectroscopic techniques such as NMR and mass spectrometry are invaluable for this purpose. A study on the reaction of pyridinecarboxaldehydes with N-terminal proteins highlighted the complexity of the equilibria involved. acs.org

Expanding In Vitro Biological and Biochemical Applications

The pyridine ring is a well-established pharmacophore, and many pyridine derivatives exhibit a wide range of biological activities. researchgate.net Future research should explore the potential of this compound and its derivatives in various in vitro biological and biochemical assays.

Antimicrobial Activity: Pyridine derivatives have been reported to possess antibacterial and antifungal properties. researchgate.netnih.gov Screening this compound against a panel of pathogenic bacteria and fungi could reveal potential antimicrobial applications.

Anticancer Activity: Many anticancer drugs contain a pyridine moiety. researchgate.net The in vitro cytotoxicity of this compound could be evaluated against various cancer cell lines to assess its potential as an anticancer agent. A sustainable photocatalytic method has been used to synthesize pyridine-containing compounds with good in vitro antitumor activity. eurekalert.orgchemeurope.com

Enzyme Inhibition: The specific substitution pattern of this compound may allow it to interact with the active sites of specific enzymes. Screening against a panel of enzymes could identify potential targets for therapeutic intervention.

Bioconjugation: The aldehyde functionality of this compound makes it a candidate for bioconjugation reactions, such as the labeling of proteins and other biomolecules. The reactions of pyridinecarboxaldehydes with protein N-termini have been studied for this purpose. acs.org

| Potential Application | Rationale |

| Antimicrobial Agent | The pyridine scaffold is present in many antimicrobial compounds. researchgate.netnih.gov |

| Anticancer Agent | Many pyridine derivatives exhibit cytotoxic activity against cancer cells. researchgate.net |

| Enzyme Inhibitor | The unique structure may allow for specific binding to enzyme active sites. |

| Bioconjugation Reagent | The aldehyde group can react with biomolecules for labeling and tracking. acs.org |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2,2-Dimethyl-4-(pyridin-4-yl)butanal?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:

Aldol Condensation : Reacting pyridine-4-carbaldehyde with a ketone (e.g., 2,2-dimethylpropanal) under basic conditions (e.g., NaOH in dichloromethane) to form the α,β-unsaturated aldehyde intermediate .

Hydrogenation : Catalytic hydrogenation (e.g., Pd/C, H₂) to reduce the double bond and yield the saturated aldehyde .

Purity (≥99%) can be confirmed via HPLC or GC-MS.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR/Raman : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, pyridinyl C-N vibrations at ~1600 cm⁻¹) .

- NMR :

- ¹H NMR : Pyridinyl protons (δ 8.5–7.5 ppm), aldehyde proton (δ ~9.8 ppm), and methyl groups (δ ~1.2 ppm) .

- ¹³C NMR : Carbonyl carbon (δ ~200 ppm), pyridinyl carbons (δ ~150–120 ppm) .

- Mass Spectrometry : Confirm molecular ion ([M⁺]) and fragmentation patterns .

Q. What safety precautions are essential during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Store in a cool, dry place away from oxidizers. Use inert gas (N₂/Ar) for air-sensitive steps .

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 min and seek medical attention .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined using SHELX?

- Methodological Answer :

Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).

Structure Solution : Apply direct methods (SHELXT) for phase determination .

Refinement : Iterative refinement with SHELXL, including anisotropic displacement parameters and hydrogen atom positioning .

Q. What computational approaches model the electronic properties of the pyridine-aldehyde system?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311G(d,p) level. Calculate HOMO-LUMO gaps to predict reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) using OPLS-AA force fields .

- TD-DFT : Predict UV-Vis absorption spectra (λmax ~270 nm for pyridinyl transitions) .

Q. How to analyze reaction mechanisms involving the aldehyde group in cross-coupling reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in situ FT-IR or NMR to identify intermediates.

- Isotopic Labeling : Use ¹³C-labeled aldehyde to trace bond formation/cleavage pathways .

- DFT Transition-State Analysis : Locate energy barriers for nucleophilic addition or oxidation steps .

Q. What strategies assess the compound’s potential biological activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.